N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure that includes a thieno[2,3-c]pyridine core, which is known for various biological activities. The compound's molecular formula is with a molecular weight of approximately 516.07 g/mol .
The compound can be sourced from various chemical suppliers and research institutions. It falls under the classification of heterocyclic compounds due to its incorporation of sulfur and nitrogen in the ring structures. Additionally, it is categorized as a bioactive small molecule, which indicates its potential applications in pharmacology and medicinal chemistry .
The synthesis of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves several steps:
The molecular structure of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
These representations provide insight into the compound's connectivity and stereochemistry .
The compound's reactivity can be attributed to various functional groups present in its structure:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The physical properties of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups such as amides and dioxines .
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has potential applications in various scientific fields:
Research continues to explore its full potential across these domains .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2